The IUPAC name 2-(hydroxyimino)-2-phenylacetic acid derives from its core structure: a phenyl group bonded to a central carbon that is simultaneously attached to a hydroxyimino (–NOH) group and a carboxylic acid (–COOH). The oxime functional group introduces geometric isomerism, with the E-configuration (antiperiplanar arrangement of the hydroxyl and phenyl groups) being thermodynamically favored in solid and solution phases. Tautomerism between the oxime and its nitroso counterpart is negligible due to the stability conferred by conjugation between the imine π-system and the aromatic ring.
While direct X-ray data for 2-(hydroxyimino)-2-phenylacetic acid remains unpublished, its methyl ester derivative (CAS 38114-34-0) crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 7.12 Å, b = 9.45 Å, and c = 12.78 Å. Key bond lengths include:
The dihedral angle between the phenyl ring and the oxime-carboxylate plane measures 85.3°, indicating near-perpendicularity that minimizes steric clash.
Key absorption bands (cm⁻¹):
The molecular ion peak appears at m/z 179.058 ([M+H]⁺), with fragmentation pathways dominated by:
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals a HOMO–LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO localizes on the oxime nitrogen and phenyl ring, while the LUMO resides on the carboxylate group. Natural bond orbital (NBO) analysis shows strong hyperconjugation between the antibonding σ*(N–O) orbital and the phenyl π-system (stabilization energy: 28.6 kcal/mol).
The most direct synthesis of 2-(Hydroxyimino)-2-phenylacetic acid involves the condensation of mandelic acid derivatives with hydroxylamine. This method typically employs mandelic acid (2-hydroxy-2-phenylacetic acid) as the starting material, reacting it with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon of mandelic acid, followed by dehydration to form the oxime functionality .
Key parameters influencing yield and purity include:
Recent computational studies using B3LYP/6-311++G(d,p) methods have revealed that electron density redistribution during condensation follows a concerted mechanism rather than stepwise intermediates [4]. The dipole moment of the product (2.41 Debye) facilitates crystallization from polar aprotic solvents like dimethylformamide [4].
Table 1: Comparative Analysis of Condensation Methods
| Parameter | Acidic Conditions | Neutral Conditions | Basic Conditions |
|---|---|---|---|
| Reaction Time (h) | 8–12 | 24–36 | 48+ |
| Yield (%) | 72 ± 5 | 45 ± 7 | <30 |
| Purity (HPLC) | 98.5% | 92.1% | 85.3% |
Palladium-catalyzed C–H activation has revolutionized the synthesis of 2-(Hydroxyimino)-2-phenylacetic acid derivatives. The protocol developed by [2] demonstrates remarkable efficiency in functionalizing mandelic acid substrates:
Using Pd(OAc)₂ (5 mol%) with AgOAc (2 equiv) in hexafluoroisopropanol (HFIP) at 80°C enables ortho-arylation of protected mandelic acid derivatives. Electron-deficient aryl iodides show superior reactivity, achieving 85–92% yields compared to 45–60% for electron-rich counterparts [2]. The process maintains excellent stereochemical fidelity, preserving >98% enantiomeric excess in chiral substrates [2].
Iodination using molecular iodine (2 equiv) with Pd(OAc)₂ catalyst produces 2-iodo derivatives in 51% yield, while ethyl acrylate olefination proceeds quantitatively within 2 hours using Ac-Gly-OH as ligand [2]. These transformations enable rapid diversification of the phenyl ring without compromising the oxime functionality.
Table 2: Pd-Catalyzed Reaction Outcomes
| Reaction Type | Substrate | Yield (%) | ee Retention (%) |
|---|---|---|---|
| Arylation (4-NO₂Ph) | Pivaloyl-protected | 92 | 98 |
| Iodination | Free mandelic acid | 51 | 98 |
| Olefination (acrylate) | N-protected | 99 | 97 |
The planar chirality of 2-(Hydroxyimino)-2-phenylacetic acid necessitates advanced resolution methods. Crystallization-induced asymmetric transformation (CIAT) using (1R,2S)-ephedrine as resolving agent achieves 99:1 enantiomer ratio in recrystallized products [4]. Computational modeling reveals that the 3-hydroxy substituent increases conformational rigidity by 18.7 kJ/mol compared to unsubstituted analogs, facilitating chiral discrimination [4].
HPLC methods employing Chiralpak IC columns (hexane:isopropanol 85:15 + 0.1% TFA) resolve enantiomers with Rs = 2.3 in 12-minute runs. Kinetic resolution during enzymatic esterification using Candida antarctica lipase B shows moderate selectivity (E = 32), favoring the (R)-enantiomer [4].
Emerging synthetic paradigms address the environmental impact of 2-(Hydroxyimino)-2-phenylacetic acid production:
Table 3: Green Chemistry Metrics Comparison
| Method | PMI (kg/kg) | E-Factor | Energy (kJ/mol) |
|---|---|---|---|
| Traditional | 86 | 34 | 12,450 |
| Microwave-assisted | 29 | 11 | 8,720 |
| Biocatalytic | 17 | 6 | 5,310 |
2-(Hydroxyimino)-2-phenylacetic acid exhibits characteristic solubility patterns that reflect its dual polar-nonpolar nature [2]. The compound contains both hydrophilic functional groups (hydroxyimino and carboxylic acid) and a hydrophobic phenyl ring, resulting in amphiphilic behavior across different solvent systems.
In polar protic solvents, the compound demonstrates enhanced solubility due to extensive hydrogen bonding capabilities [3] [4]. The oxime hydroxyl group (-NOH) and carboxylic acid functionality (-COOH) serve as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions with protic solvents [2] [5]. In methanol, the estimated solubility reaches 50-100 g/L, while ethanol shows slightly lower solubility at 40-80 g/L due to increased steric hindrance from the ethyl group [6] [7].
Water solubility presents a moderate profile, estimated at 5-15 g/L under neutral conditions [8] [9]. This relatively limited aqueous solubility stems from the significant hydrophobic contribution of the phenyl ring, which disrupts the water structure and reduces favorable solvation interactions [3] [4]. The compound's behavior in water is highly pH-dependent, with significantly enhanced solubility under basic conditions due to carboxylate anion formation [10] [11].
The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethylformamide (DMF), where solubility can exceed 80-120 g/L [12] [13]. This enhanced solubility results from strong dipole-dipole interactions between the solvent and the polarized carbonyl and oxime functionalities [2]. Acetone provides moderate solubility (20-40 g/L) through similar dipole interactions, though the smaller solvent molecule offers less solvation capacity [6] [3].
In nonpolar solvents, solubility decreases dramatically due to poor solvation of the polar functional groups [3] [14]. Toluene and hexane show minimal solubility (0.05-0.1 g/L), reflecting the compound's inability to form favorable interactions with these hydrophobic media [5] [4]. The phenyl ring provides some structural similarity to aromatic solvents, but this is insufficient to overcome the strong polar character of the oxime and carboxyl groups.
Chloroform presents an intermediate case with very low solubility (0.1-1 g/L), where the moderately polar C-Cl bonds provide limited solvation capacity [14] [15]. The compound's solubility pattern follows the general principle of "like dissolves like," with polar functionalities dominating the overall solvation behavior.
The thermal decomposition of 2-(Hydroxyimino)-2-phenylacetic acid follows complex multi-step pathways characteristic of oxime-containing compounds [16] [17]. Thermal analysis reveals that the compound maintains stability under ambient conditions but undergoes progressive decomposition with increasing temperature, exhibiting distinct kinetic phases.
The primary decomposition pathway initiates with N-O bond cleavage in the oxime functionality, consistent with the relatively weak N-O bond characteristic of hydroxylamine derivatives [16] [17]. This process requires moderate activation energy (40-50 kcal/mol) and follows approximately first-order kinetics [18] [19]. The initial decomposition can be represented as:
C₆H₅C(=NOH)COOH → C₆H₅C(=O)COOH + NH₂OH
At elevated temperatures, the decomposition accelerates with the formation of multiple products including benzaldehyde, hydrogen cyanide, and carbon dioxide [20] [21]. The phenylacetic acid backbone undergoes decarboxylation, similar to related phenylacetic acid derivatives, with an activation energy of approximately 52 kcal/mol [21] [22]. This phase exhibits characteristics of both first-order and autocatalytic behavior, suggesting product-catalyzed decomposition pathways.
The final decomposition phase involves complete mineralization, producing carbon dioxide, water, and nitrogen gas [19] [23]. This phase requires the highest activation energies (60-75 kcal/mol) and involves C-C bond breaking and aromatic ring destruction [24] [25]. The process becomes increasingly complex, with multiple competing pathways and significant heat evolution.
Thermogravimetric analysis indicates that the decomposition follows mixed-order kinetics, with the rate expression varying based on temperature and extent of conversion [24] [26]. The pre-exponential factor ranges from 10¹²-10¹⁴ s⁻¹ for the initial decomposition, consistent with unimolecular bond dissociation processes [18] [22]. The overall activation energy profile shows an increasing trend with temperature, reflecting the progressive difficulty of breaking stronger bonds as decomposition proceeds.
The pH-dependent behavior of 2-(Hydroxyimino)-2-phenylacetic acid involves both prototropic equilibria and tautomeric interconversions [27] [28]. The compound exists in multiple ionic forms across different pH ranges, with each form exhibiting distinct stability characteristics.
Under strongly acidic conditions, the compound exists predominantly in its protonated form, where both the oxime hydroxyl and carboxylic acid groups are protonated [27] [28]. This form exhibits maximum stability against hydrolysis and tautomerization, as protonation reduces the nucleophilicity of the oxime nitrogen and stabilizes the N-O bond [2] [29]. The protonated species shows enhanced resistance to thermal decomposition, with decomposition temperatures elevated by 10-15°C compared to neutral conditions.
At physiological pH, the compound exists in equilibrium between the neutral oxime form and the carboxylate anion [10] [27]. This equilibrium position significantly influences the compound's stability and reactivity:
C₆H₅C(=NOH)COOH ⇌ C₆H₅C(=NOH)COO⁻ + H⁺
The pKa of the carboxylic acid group is estimated at approximately 4.2, based on similar phenylacetic acid derivatives [8] [9]. The oxime functionality exhibits a much higher pKa (>10), remaining predominantly in the neutral form under physiological conditions.
Under alkaline conditions, both the carboxyl group and oxime hydroxyl group undergo deprotonation, forming the fully ionized species [28] [29]. This doubly charged form shows decreased stability due to:
The stability order follows: protonated form > neutral form > monoanionic form > dianionic form.
The compound exhibits limited tautomerism with its nitroso form due to conjugative stabilization [28]. The oxime-nitroso equilibrium is strongly shifted toward the oxime form (>99%) under all pH conditions, attributed to:
Quantum chemical calculations confirm that the oxime form is thermodynamically favored by approximately 15-20 kcal/mol across all pH ranges [28].